Methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate
Overview
Description
“Methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate” is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H20N2O3/c1-12(18)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15(19)20-2/h3-6H,7-11H2,1-2H3 . This indicates that the molecule contains a piperazine ring, which is substituted with an acetyl group at one nitrogen and a methylbenzoate group at the other .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its boiling point is not specified .Scientific Research Applications
Synthetic Methodologies
- The synthesis of positional isomers of methylated and acetylated or benzoylated methyl 2-(acetylmethylamino)-2-deoxy-beta-D-glucopyranoside, which could serve as authentic standards for the reductive-cleavage method, showcases the chemical versatility and application of similar compounds in analytical chemistry. These compounds were generated from methyl 2-(acetylmethylamino)-2-deoxy-beta-D-glucopyranoside by sequential partial methylation and benzoylation, followed by purification using high-performance liquid chromatography (HPLC) (Elvebak, Smith, & Gray, 2000).
Tubulin Polymerization Inhibition
- Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound synthesized from a series of indenopyrazoles, exhibited promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This suggests potential applications in cancer research and treatment development (Minegishi et al., 2015).
Antipyretic Activity
- The antipyretic activity of new 2-(((3-mercapto-5-methyl-4Н-1,2,4-triazol-4-yl)imino)methyl)-5-R-benzoates was investigated, indicating the relevance of such compounds in developing new antipyretic drugs. This highlights the medicinal chemistry applications of derivatives of Methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate (Kravchenko, Panasenko, & Knysh, 2018).
Nitric-Oxide-Releasing Prodrugs
- Water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid, which are related to the compound of interest, were developed as ASA prodrugs capable of releasing nitric oxide. These compounds show potential in therapeutic applications due to their ability to inhibit platelet aggregation and possess vasodilatory actions, alongside reduced gastrotoxicity compared to ASA (Rolando et al., 2013).
Crystal Engineering
- Methyl 2-(carbazol-9-yl)benzoate, structurally related to the compound of interest, demonstrates the use of pressure in crystal engineering to induce phase transitions in structures with high Z′ values, which is crucial in the field of material sciences (Johnstone et al., 2010).
Photopolymerization
- Alkoxyamines bearing chromophore groups linked to the aminoxyl function, similar in structure to this compound, have been explored as photoiniferters in nitroxide-mediated photopolymerization, illustrating applications in polymer chemistry (Guillaneuf et al., 2010).
Mechanism of Action
Safety and Hazards
The safety data sheet for “Methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate” indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; and wearing protective gloves, eye protection, and face protection .
Future Directions
Properties
IUPAC Name |
methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15(19)20-2/h3-6H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXQGOMGZOKEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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